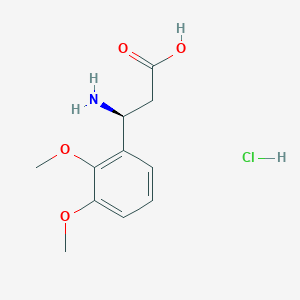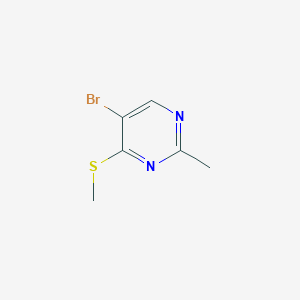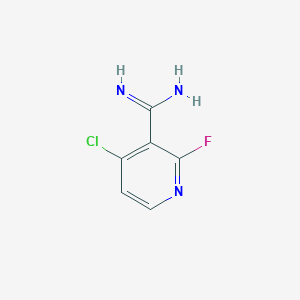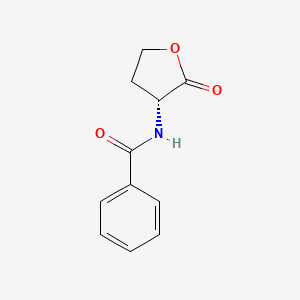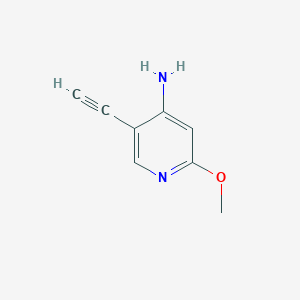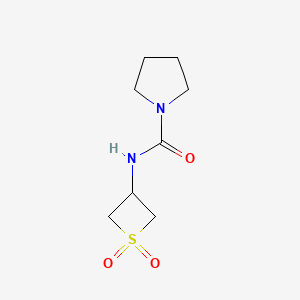
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a pyrrolidine ring and a dioxidothietane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Dioxidothietane Moiety: This step involves the oxidation of a thietane precursor using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing flow reactors to ensure consistent production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxidothietane moiety.
Reduction: Reduction reactions can potentially alter the pyrrolidine ring or the dioxidothietane group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or stability.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The dioxidothietane moiety can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1,1-Dioxidothietan-3-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of the pyrrolidine ring and the dioxidothietane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2O3S |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c11-8(10-3-1-2-4-10)9-7-5-14(12,13)6-7/h7H,1-6H2,(H,9,11) |
InChI Key |
VRUWFDWZJAMRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


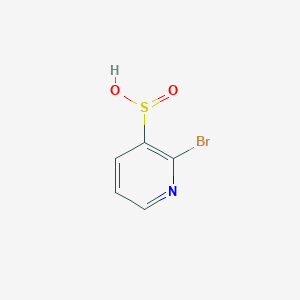
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)


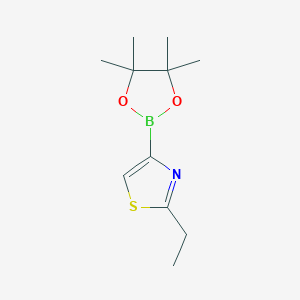

![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)
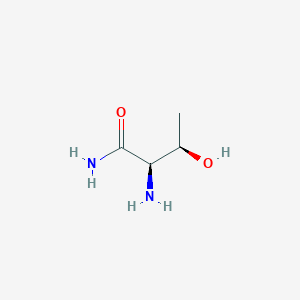
![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
